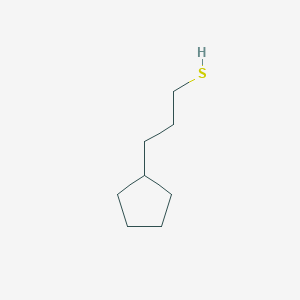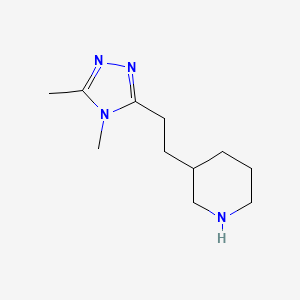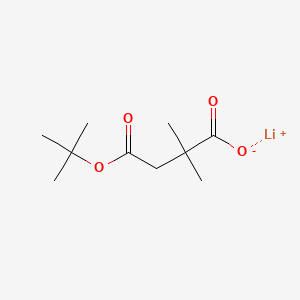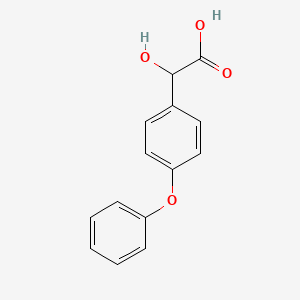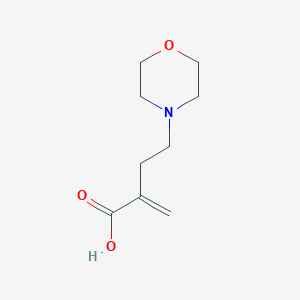
2-Methylene-4-morpholinobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylene-4-morpholinobutanoic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by the presence of a methylene group attached to a morpholine ring and a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-4-morpholinobutanoic acid typically involves the reaction of morpholine with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a methylene donor, such as formaldehyde, in the presence of a catalyst to introduce the methylene group into the morpholine ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-Methylene-4-morpholinobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylene group can yield a ketone or aldehyde, while reduction can produce a fully saturated butanoic acid derivative .
科学的研究の応用
2-Methylene-4-morpholinobutanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methylene-4-morpholinobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene group can act as a reactive site for binding or modification of these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Morpholinebutanoic acid: Lacks the methylene group, resulting in different reactivity and applications.
2-Methylene-4-piperidinobutanoic acid: Similar structure but with a piperidine ring instead of morpholine, leading to different chemical properties.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-methylidene-4-morpholin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-8(9(11)12)2-3-10-4-6-13-7-5-10/h1-7H2,(H,11,12) |
InChIキー |
UCGBSSCGJKSPAR-UHFFFAOYSA-N |
正規SMILES |
C=C(CCN1CCOCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


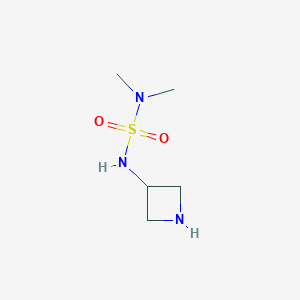
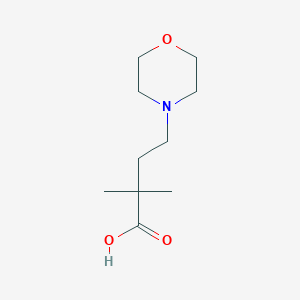
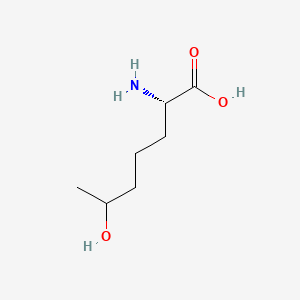
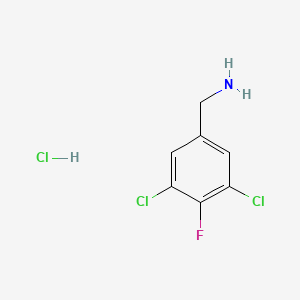
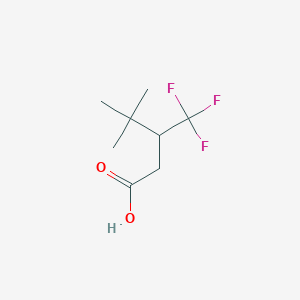
![Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate](/img/structure/B15312126.png)
![Ethyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B15312127.png)
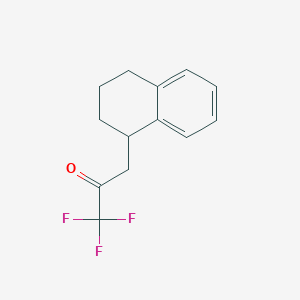
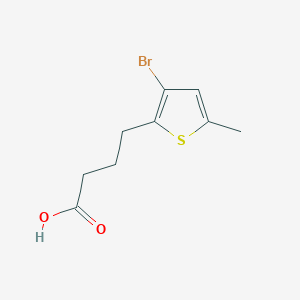
![(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine](/img/structure/B15312149.png)
